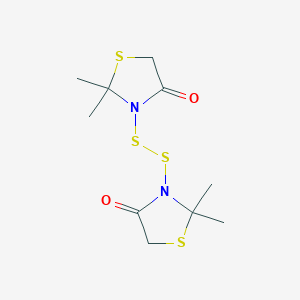
3,3'-Disulfanediylbis(2,2-dimethyl-1,3-thiazolidin-4-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Disulfanediylbis(2,2-dimethyl-1,3-thiazolidin-4-one) is a chemical compound that belongs to the class of thiazolidinones Thiazolidinones are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of two thiazolidinone rings connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(2,2-dimethyl-1,3-thiazolidin-4-one) typically involves the reaction of 2,2-dimethyl-1,3-thiazolidin-4-one with a disulfide-forming reagent. One common method is the oxidative coupling of two molecules of 2,2-dimethyl-1,3-thiazolidin-4-one using an oxidizing agent such as iodine or hydrogen peroxide under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Disulfanediylbis(2,2-dimethyl-1,3-thiazolidin-4-one) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediylbis(2,2-dimethyl-1,3-thiazolidin-4-one) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The thiazolidinone rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
3,3’-Disulfanediylbis(2,2-dimethyl-1,3-thiazolidin-4-one) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediylbis(2,2-dimethyl-1,3-thiazolidin-4-one) involves its interaction with biological molecules through its disulfide bond and thiazolidinone rings. The disulfide bond can undergo redox reactions, which are crucial in various biochemical processes. The thiazolidinone rings can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s ability to form covalent bonds with thiol groups in proteins makes it a valuable tool in studying protein function and regulation.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Disulfanediylbis(2,2-dimethyl-1,3-thiazolidin-4-one)
- 3,3’-Disulfanediylbis(2,2-dimethyl-1,3-thiazolidin-2-one)
- 3,3’-Disulfanediylbis(2,2-dimethyl-1,3-thiazolidin-5-one)
Uniqueness
3,3’-Disulfanediylbis(2,2-dimethyl-1,3-thiazolidin-4-one) is unique due to its specific disulfide linkage and the position of the carbonyl group in the thiazolidinone ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo redox reactions and form covalent bonds with biological molecules makes it a versatile compound in scientific research.
Properties
CAS No. |
61260-37-5 |
|---|---|
Molecular Formula |
C10H16N2O2S4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
3-[(2,2-dimethyl-4-oxo-1,3-thiazolidin-3-yl)disulfanyl]-2,2-dimethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H16N2O2S4/c1-9(2)11(7(13)5-15-9)17-18-12-8(14)6-16-10(12,3)4/h5-6H2,1-4H3 |
InChI Key |
SELSWZALHQAGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(=O)CS1)SSN2C(=O)CSC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


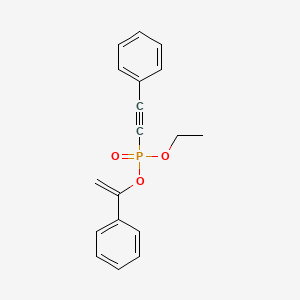
![L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]-](/img/structure/B14576652.png)
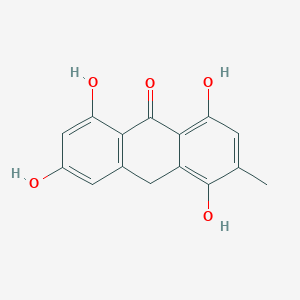
![Acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol](/img/structure/B14576672.png)
![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol](/img/structure/B14576686.png)
![1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]-](/img/structure/B14576687.png)
![2-{2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophen-3-yl}-1,3-dioxolane](/img/structure/B14576692.png)
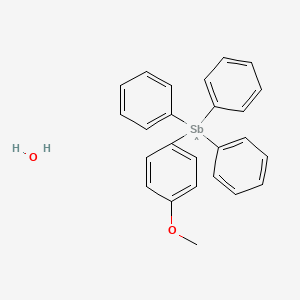
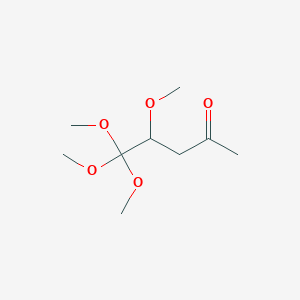
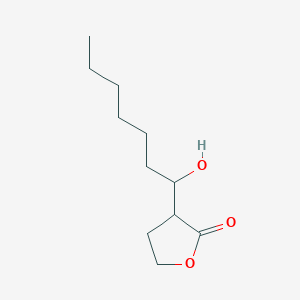
![2-Chloro-5-(chloromethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B14576716.png)
![4,4'-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoyl chloride](/img/structure/B14576719.png)
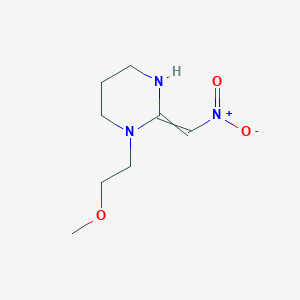
![2-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14576732.png)
